molecular formula C9H9N3S B1530689 5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine CAS No. 1549002-82-5

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine

Cat. No. B1530689
CAS RN: 1549002-82-5
M. Wt: 191.26 g/mol
InChI Key: PSONEPPDZBYYHI-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPTA and has a molecular formula of C10H10N4S. It is a yellowish powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

Dynamic Tautomerism and Chemical Properties

Research on similar compounds such as N-(Pyridin-2-yl)thiazol-2-amine has demonstrated the existence of dynamic tautomerism and divalent N(I) character within these molecules. Quantum chemical analysis reveals competitive isomeric structures, suggesting a rich area of study for electronic properties and reactivity, which could impact their use in medicinal chemistry and materials science (Bhatia, Malkhede, & Bharatam, 2013).

Anticancer Activity

A series of compounds related to "5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine" have been synthesized and evaluated for their anticancer activity. These studies have identified several derivatives with significant cytotoxicity against various cancer cell lines, indicating the potential for these compounds to serve as leads in the development of new anticancer agents (Abdo & Kamel, 2015).

Structural Characterization and Crystallography

The structural characterization of related 2-aminothiazoles through X-ray crystallography has provided insights into their molecular structures, revealing polymorphism and diverse hydrogen bonding patterns. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their biological activity and solubility (Böck et al., 2020).

Antimicrobial and Antifungal Activities

Research on derivatives starting from isonicotinic acid hydrazide has shown that these compounds possess antimicrobial and antifungal activities. This suggests that "5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine" and its analogs could be explored further as potential antimicrobial and antifungal agents, contributing to the fight against infectious diseases (Bayrak et al., 2009).

Novel Synthesis Methods and Chemical Reactivity

The development of new synthetic methodologies for related heterocyclic compounds, employing eco-friendly techniques such as microwave irradiation, underscores the importance of "5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-amine" in organic synthesis. These methods offer efficient routes to diverse heterocycles, highlighting the compound's role in advancing synthetic organic chemistry (Rizk et al., 2020).

properties

IUPAC Name

5-methyl-2-pyridin-3-yl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(10)12-9(13-6)7-3-2-4-11-5-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSONEPPDZBYYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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